molecular formula C24H33N5O2 B2941966 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 838882-64-7

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

カタログ番号: B2941966
CAS番号: 838882-64-7
分子量: 423.561
InChIキー: RAAJQFKDIRWBAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a xanthine derivative with a purine-2,6-dione core substituted at positions 1, 3, 7, and 6. Key structural features include:

  • 1- and 3-positions: Methyl groups, a common feature in xanthine derivatives like theophylline.
  • 7-position: A 2-methylpropyl (isobutyl) group, which confers moderate lipophilicity.

The benzylpiperidine group distinguishes it from classical xanthine derivatives, suggesting unique pharmacokinetic or pharmacodynamic profiles.

特性

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-17(2)15-29-20(25-22-21(29)23(30)27(4)24(31)26(22)3)16-28-12-10-19(11-13-28)14-18-8-6-5-7-9-18/h5-9,17,19H,10-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAJQFKDIRWBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps. One common method includes the reaction of 4-benzylpiperidine with a suitable purine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

化学反応の分析

Types of Reactions

8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions typically require specific conditions such as controlled temperature, pressure, and pH to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

作用機序

The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and serotonin .

類似化合物との比較

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Compound Name 7-Position Substituent 8-Position Substituent Molecular Formula Molecular Weight (g/mol) Notable Activity/Properties
Target Compound 2-methylpropyl (isobutyl) (4-Benzylpiperidin-1-yl)methyl Not Provided ~450–500 (estimated) Hypothesized CNS activity
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione Octyl 4-Methoxybenzylamino C23H33N5O3 ~439.5 Unknown; long alkyl chain may reduce solubility
7-Benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione Benzyl 4-Methylpiperazinylmethyl C21H28N6O2 ~420.5 Piperazine moiety common in bioactive compounds
8-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione 3-Phenoxypropyl 4-(4-Methoxyphenyl)piperazinyl C26H30N6O4 490.6 Phenoxy group may enhance receptor binding
AM237 (TRPC5 activator) (4-Chlorophenyl)methyl 4-Chloro-3-(trifluoromethoxy)phenoxy C23H18Cl2F3N3O4 546.3 Potent TRPC5 channel activation
Vasodilator Derivatives Varied (e.g., acetyl-piperazinyl) Piperazinylacetyl with aryl substitutions ~C20–C28 450–550 Significant vasodilator activity (e.g., compound 8 vs. Cilostazol)

Key Structural and Functional Differences

Piperazinylacetyl derivatives () show strong vasodilator activity, especially with electron-withdrawing substituents (e.g., dichlorophenyl), suggesting electronic effects dominate activity in these analogs.

7-Position Substitutions: The isobutyl group in the target compound is shorter than octyl () or phenoxypropyl () chains, balancing lipophilicity and solubility. Longer chains (e.g., octyl) may reduce aqueous solubility but improve membrane affinity.

Biological Implications: Piperazine-containing analogs () are frequently associated with antihistaminic or vasodilatory effects due to interactions with GPCRs or phosphodiesterases.

Research Findings and Mechanistic Insights

Vasodilator and Antiasthmatic Activity

  • Derivatives with piperazinylacetyl groups (e.g., compound 8 in ) showed superior vasodilator activity compared to Cilostazol, a PDE3 inhibitor. Activity correlated with electron-withdrawing substituents (e.g., dichlorophenyl), suggesting redox or charge-transfer interactions are critical .
  • The target compound’s benzylpiperidine group lacks electronegative substituents, which may limit PDE3 affinity but could favor other targets like adenosine receptors.

TRP Channel Modulation

  • AM237 (), a xanthine derivative with a phenoxy group, activates TRPC5 channels, implicating purine-2,6-diones in ion channel regulation. The target compound’s benzylpiperidine may similarly modulate TRP channels, though this requires experimental validation.

Antihistaminic Potential

  • Piperazine-linked theophylline derivatives () inhibited histamine-induced bronchospasm, with potency influenced by substituent hydrophobicity (e.g., phenylthiopropyl > phenoxy). The target compound’s benzylpiperidine group, being highly lipophilic, could enhance histamine receptor antagonism.

生物活性

The compound 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine family. Its unique structure and functional groups suggest potential biological activities that warrant further investigation. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C28H33N5O2
  • Molecular Weight : Approximately 471.605 g/mol
  • Chemical Structure : The compound features a purine core with various substitutions, including a benzylpiperidine moiety and a branched alkyl chain.
PropertyValue
LogP4.5092
Polar Surface Area47.413
Hydrogen Bond Acceptors6
InChI KeyRAAJQFKDIRWBAB-UHFFFAOYSA-N

Pharmacological Potential

Research indicates that compounds structurally related to this purine derivative exhibit various biological activities, particularly in the context of neurological disorders and inflammation management. The following sections detail specific activities observed with similar compounds.

Central Nervous System Effects

Compounds with structural similarities often interact with neurotransmitter systems, particularly dopamine and serotonin pathways. For instance:

  • Dopamine Receptor Modulation : Similar compounds have been shown to influence dopamine receptor activity, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are noteworthy. Research on related purine derivatives suggests:

  • Inhibition of Inflammatory Pathways : Compounds like resveratrol have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α through various mechanisms, including modulation of the NLRP3 inflammasome .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes or neurotransmitter regulation.
  • Receptor Interaction : Investigations into binding affinities for adenosine receptors could reveal insights into its pharmacodynamics.

Related Compounds and Their Activities

A review of literature on similar compounds provides context for understanding the biological activity of this purine derivative:

Compound NameBiological Activity
ResveratrolInhibits IL-1β production; modulates NLRP3 inflammasome
ErianinReduces caspase-1 cleavage; inhibits IL-1β secretion
QuercetinLowers serum uric acid levels; inhibits XOD

These findings highlight the potential for 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione to exhibit similar pharmacological properties.

Future Directions in Research

Further research is necessary to elucidate the specific biological activities of this compound. Suggested areas for future investigation include:

  • In Vitro Studies : Conducting cellular assays to assess anti-inflammatory effects.
  • In Vivo Models : Evaluating therapeutic efficacy in animal models of neurological disorders.
  • Mechanistic Studies : Exploring detailed mechanisms of action through receptor binding studies.

Q & A

Q. What are the optimal synthetic routes for 8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine derivatives and purine-dione scaffolds. Key steps include:
  • Condensation : Use sodium hydroxide in ethanol to facilitate benzylidene formation (e.g., 30% NaOH in ethanol for 12–14 hours under reflux) .
  • Purification : Recrystallization from ethanol or n-hexane/EtOAc mixtures to achieve yields >70% .
  • Example : A similar purine-dione derivative was synthesized with 90.1% yield via condensation of 1-phenylethyl-4-piperidone and substituted aldehydes .
  • Table : Synthetic Conditions Comparison
StepReagents/ConditionsYieldReference
Benzylidene formationNaOH/EtOH, reflux (12–14 h)64–90%
PurificationRecrystallization (ethanol/n-hexane)>70%

Q. How is the compound structurally characterized?

  • Methodological Answer : Use NMR, IR, and HRMS for structural elucidation:
  • 1H-NMR : Peaks at δ 2.36–7.58 ppm confirm methyl, piperidinyl, and aromatic protons .
  • 13C-NMR : Signals at δ 21.5–187.3 ppm validate carbonyl and sp³/sp² carbons .
  • IR : Bands at 1668 cm⁻¹ (C=O) and 1174 cm⁻¹ (C–N) confirm functional groups .
  • HRMS : Accurate mass analysis (e.g., MH+ at m/z 408.2324) ensures molecular formula alignment .

Q. What is the role of the 4-benzylpiperidin-1-yl substituent in the compound’s reactivity?

  • Methodological Answer : The piperidine ring enhances lipophilicity and target binding via:
  • Steric effects : Bulky substituents influence conformation (e.g., 4-benzyl groups restrict rotational freedom) .
  • Electronic effects : Piperidine’s basic nitrogen may participate in hydrogen bonding or salt bridge formation .
  • Example : Analogous benzoylpiperidine derivatives showed improved solubility and receptor affinity compared to non-piperidine analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :
  • Variable substituents : Modify the benzyl group (e.g., 4-nitro, 4-chloro) to assess electronic effects on bioactivity .
  • Scaffold hopping : Replace purine-dione with pyrimidin-2,4-dione or thiopyrano derivatives to explore heterocyclic diversity .
  • Biological assays : Use enzyme inhibition (e.g., kinases) or cellular uptake studies to correlate structural changes with activity .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer :
  • NMR discrepancies : Compare δ values under identical conditions (e.g., DMSO-d6 vs. CDCl3). For example, methyl protons may shift by 0.1–0.3 ppm due to solvent polarity .
  • Mass spectrometry : Use HRMS over EI-MS to avoid fragmentation ambiguities (e.g., m/z 803 vs. 804 in EI-MS ).
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous NOE or coupling constants .

Q. What computational strategies are suitable for predicting binding modes of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with piperidine/purine scaffolds aligned to target active sites (e.g., kinases) .
  • MD simulations : Run 100 ns trajectories in explicit solvent to assess conformational stability .
  • Example : A benzoylpiperidine derivative showed a docking score of −9.2 kcal/mol against PDE5, validated by in vitro IC₅₀ = 12 nM .

Data-Driven Insights

  • Table : Key Spectral Data for Analogous Compounds

    Compound Class1H-NMR (δ, ppm)IR (cm⁻¹)HRMS (m/z)
    Benzylpiperidine-Purine2.36 (CH₃), 7.58 (Ar–H)1668 (C=O)408.2324
    Chlorobenzylidene Derivative2.62 (N–CH₃), 6.28 (C=CH)1721 (C=O)803 (M+)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。